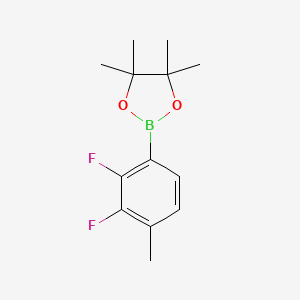
2-(2,3-二氟-4-甲苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
The compound “2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboronic compound, given the presence of a boron atom and the dioxaborolane group. Organoboronic compounds are widely used in organic chemistry, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The compound contains a phenyl ring which is substituted with two fluorine atoms and one methyl group. It also contains a dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms .Chemical Reactions Analysis
Organoboronic compounds are known to undergo several types of reactions, including Suzuki coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of fluorine atoms could increase the compound’s stability and reactivity due to the high electronegativity of fluorine .科学研究应用
合成和材料应用
用于液晶显示技术的蒎基硼酸酯取代的芪的合成:该化合物已被用于合成一系列新型的 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环丁烷衍生物。这些衍生物显示出作为液晶显示 (LCD) 技术中合成共轭聚烯烃的中间体的潜力。此外,它们正在探索用于神经退行性疾病的治疗应用 (Das 等人,2015 年)。
用于电子产品的聚合物合成:该化合物在聚合单体以生产高规整度的聚(3-己基噻吩)中发挥了重要作用。此过程对于创建用于电子设备的材料非常重要 (Yokozawa 等人,2011 年)。
生物医学研究
- 潜在的治疗应用:该化合物的衍生物,特别是蒎基硼酸酯取代的芪,已显示出对哺乳动物肝细胞中的脂肪生成和胆固醇生物合成的抑制作用。这些发现表明在开发降脂药物中具有潜在应用 (Das 等人,2011 年)。
化学合成与分析
在氢硼化和有机金属化学中的应用:研究表明,该化合物的衍生物可用于烯烃的氢硼化,为有机金属化学领域做出贡献 (Fritschi 等人,2008 年)。
结构和晶体学研究:该化合物一直是晶体学研究的重点,有助于了解晶体形式中的分子结构和相互作用 (Seeger & Heller,1985 年)。
振动性质和光谱分析:已进行研究以了解该化合物衍生物的振动性质和光谱行为,为分析化学的进步做出贡献 (Wu 等人,2021 年)。
安全和危害
未来方向
属性
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNNZSSZYGQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)
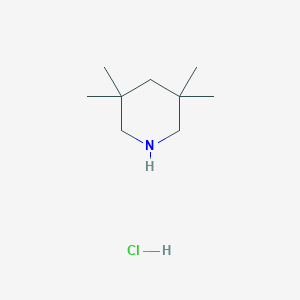
![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)
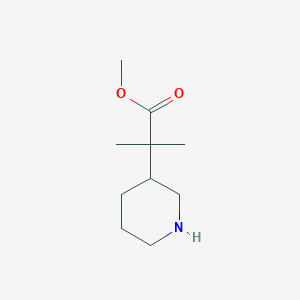
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
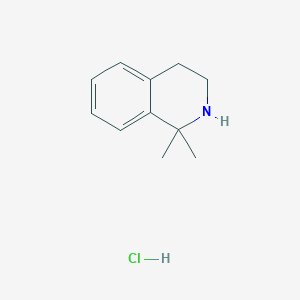
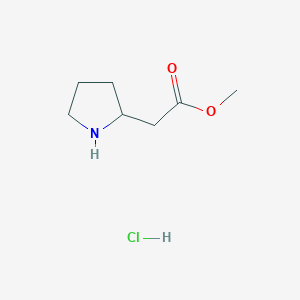
![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)
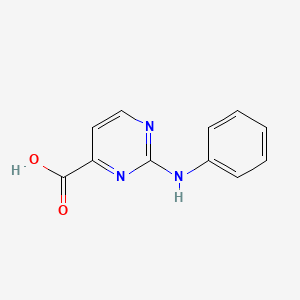
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)
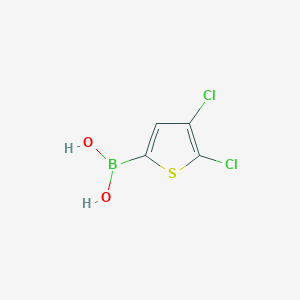
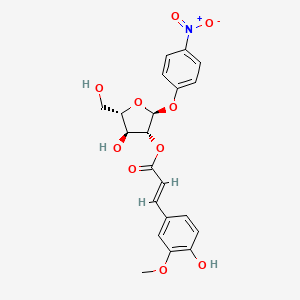
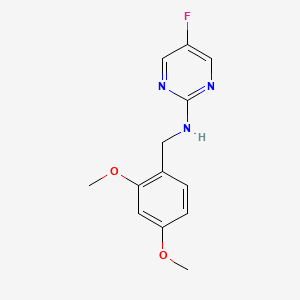
![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)